An In-Depth Technical Guide to Boc-5-hydroxy-DL-tryptophan: Chemical Properties and Structure
An In-Depth Technical Guide to Boc-5-hydroxy-DL-tryptophan: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-5-hydroxy-DL-tryptophan is a synthetically modified amino acid derivative of significant interest in the fields of medicinal chemistry and drug discovery. As a protected form of 5-hydroxy-DL-tryptophan, it serves as a crucial building block in the synthesis of various bioactive molecules, particularly those related to the serotonergic system. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for precise chemical manipulations at other reactive sites of the molecule, such as the carboxyl group or the indole ring. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Boc-5-hydroxy-DL-tryptophan, offering valuable insights for researchers engaged in peptide synthesis and the development of novel therapeutics.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-5-hydroxy-DL-tryptophan is fundamental to its effective application in research and development. The following table summarizes its key chemical identifiers and physical characteristics.
| Property | Value | Source(s) |
| IUPAC Name | (2RS)-2-(tert-butoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | [1][2] |
| Synonyms | N-Boc-5-hydroxy-DL-tryptophan, Boc-DL-5-HTP | [2] |
| CAS Number | 185525-63-7 | [3] |
| Molecular Formula | C₁₆H₂₀N₂O₅ | [3] |
| Molecular Weight | 320.35 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 211.23 °C (Predicted) | [5] |
| Boiling Point | 590.32 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Solubility in aqueous solutions is likely pH-dependent. | [4] |
| Storage | Room temperature | [4] |
Molecular Structure and Conformation
The molecular structure of Boc-5-hydroxy-DL-tryptophan is characterized by a central chiral carbon (racemic in the DL-form) bonded to four distinct groups: a hydrogen atom, a carboxylic acid group, a Boc-protected amino group, and a 3-(5-hydroxyindole)methyl side chain.
Caption: 2D representation of Boc-5-hydroxy-DL-tryptophan's core structure.
The Boc group, being sterically bulky, influences the conformational flexibility of the molecule. The indole ring, with its hydroxyl substituent at the 5-position, is the key pharmacophoric element, responsible for its biological activity as a precursor to serotonin.
Synthesis and Purification
The synthesis of Boc-5-hydroxy-DL-tryptophan is typically achieved through the N-protection of 5-hydroxy-DL-tryptophan using di-tert-butyl dicarbonate (Boc-anhydride).
Experimental Protocol: Synthesis of Boc-5-hydroxy-DL-tryptophan
Objective: To synthesize N-Boc-5-hydroxy-DL-tryptophan from 5-hydroxy-DL-tryptophan.
Materials:
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5-hydroxy-DL-tryptophan
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
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Dioxane or Tetrahydrofuran (THF)
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Water
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)
Procedure:
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Dissolution: Dissolve 5-hydroxy-DL-tryptophan in a mixture of dioxane (or THF) and water.
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Basification: Add sodium bicarbonate or triethylamine to the solution to achieve a basic pH (approximately 9-10). This deprotonates the amino group, enhancing its nucleophilicity.
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Boc Protection: Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the reaction mixture at room temperature with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent such as ethyl acetate.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude Boc-5-hydroxy-DL-tryptophan is often purified by silica gel column chromatography to remove unreacted starting materials and byproducts.
Procedure:
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexanes or a low-polarity mixture of ethyl acetate/hexanes).
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Loading: Carefully load the adsorbed crude product onto the top of the column.
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Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes or methanol in dichloromethane).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Boc-5-hydroxy-DL-tryptophan.
Caption: Workflow for the purification of Boc-5-hydroxy-DL-tryptophan.
Analytical Characterization
The identity and purity of synthesized Boc-5-hydroxy-DL-tryptophan are confirmed using various analytical techniques.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretch of the indole and the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretches of the indole ring.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing such molecules, and the mass spectrum would show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).
Applications in Research and Drug Development
The primary application of Boc-5-hydroxy-DL-tryptophan is as a protected building block in the synthesis of peptides and other complex organic molecules.
Rationale for Using the Boc Protecting Group
The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that may be present in the molecule. In the context of 5-hydroxy-DL-tryptophan, the Boc group protects the α-amino group, enabling:
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Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the protected amino acid can be coupled to a growing peptide chain without self-polymerization.
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Modification of the Carboxyl Group: The carboxylic acid can be activated and reacted with various nucleophiles to form amides, esters, etc., while the amino group remains protected.
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Modification of the Indole Ring: The indole ring can be subjected to various chemical transformations without interference from the reactive amino group.
Role in the Synthesis of Serotonin Analogs and Other Neuroactive Compounds
5-Hydroxytryptophan is the immediate precursor to the neurotransmitter serotonin. Boc-5-hydroxy-DL-tryptophan is therefore a valuable starting material for the synthesis of a wide range of serotonin analogs and other neuroactive compounds. By modifying the structure of the parent molecule, researchers can develop novel compounds with altered pharmacological properties, such as improved selectivity for specific serotonin receptor subtypes, enhanced metabolic stability, or altered blood-brain barrier permeability.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Boc-5-hydroxy-DL-tryptophan. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety information for the parent compound, 5-hydroxy-L-tryptophan, indicates that it can be toxic if swallowed and may cause skin and eye irritation.[6] It is prudent to assume that Boc-5-hydroxy-DL-tryptophan may have similar or additional hazards.
Recommended Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry place.
Caption: Key safety precautions for handling Boc-5-hydroxy-DL-tryptophan.
Conclusion
Boc-5-hydroxy-DL-tryptophan is a valuable and versatile tool for researchers in medicinal chemistry and drug discovery. Its well-defined chemical properties and the strategic use of the Boc protecting group make it an essential building block for the synthesis of a wide array of complex molecules, particularly those targeting the serotonergic system. A thorough understanding of its synthesis, purification, and handling is crucial for its effective and safe utilization in the laboratory. As research in neuroscience and pharmacology continues to advance, the demand for such specialized chemical entities is likely to grow, further solidifying the importance of Boc-5-hydroxy-DL-tryptophan in the development of next-generation therapeutics.
References
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MySkinRecipes. (n.d.). BOC-5-HYDROXY-DL-TRYPTOPHAN. Retrieved from [Link]
- Google Patents. (n.d.). US3883554A - Process for preparing 5-hydroxy-tryptophan and its derivatives.
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The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
